4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(2-bromo-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIYNLEYGSZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-4-Chlorophenol Intermediate
The preparation of 2-bromo-4-chlorophenol is a critical step, as it forms the phenoxy component of the target compound. Although direct literature on 2-bromo-4-chlorophenol is scarce, closely related methodologies for 2-bromo-4-methylphenol synthesis provide a reliable foundation.
Continuous Bromination of p-Cresol to 2-Bromo-4-Methylphenol
A patented continuous bromination process for preparing 2-bromo-4-methylphenol from p-cresol is highly relevant. This method involves:
- Reagents and Solvents : Bromine and p-cresol solutions diluted in inert solvents such as ethylene dichloride, chloroform, or methylene dichloride at 5-100% concentration (preferably 20-50%).
- Reaction Conditions : Controlled addition of bromine and p-cresol into a tubular or multitube reactor at low temperatures (-35 to 30 °C, optimally -20 to 10 °C at entry; reactor outlet temperature -25 to 50 °C).
- Molar Ratios : Bromine to p-cresol mole ratio maintained between 0.8 to 1.1, optimally 0.98 to 1.03 to maximize monobromination.
- Process : Continuous mixing and reaction to avoid over-bromination, minimizing side products such as 2,6-dibromo-4-methylphenol.
- Post-Reaction Treatment : Recovery of hydrogen bromide and solvents, followed by distillation to isolate high-purity 2-bromo-4-methylphenol.
Table 1: Representative Data from Continuous Bromination of p-Cresol
| Parameter | Embodiment 1 (Lab Scale) | Embodiment 2 (Pilot Scale) | Embodiment 3 (Alternative Solvent) |
|---|---|---|---|
| Solvent | Ethylene dichloride | Ethylene dichloride | Chloroform |
| p-Cresol (mol) | 1.00 | 10.0 | 10.0 |
| Bromine (mol) | 0.98 | 10.05 | 10.0 |
| Temperature (°C) | -10 to -5 (feed), 10-20 (reactor) | -20 to -15 (feed), 0-15 (reactor) | -20 to -15 (feed), -5 to 10 (reactor) |
| Product Purity (%) | 97.8 (crude), 99.8 (distilled) | 99.31 (crude), 99.8 (distilled) | 99.71 (crude), 99.8 (distilled) |
| Yield (%) | 93.2 | 96.7 | 97.3 |
| Side Product (2,6-dibromo) (%) | 0.05 | 0.67 | 0.20 |
This continuous bromination method significantly improves selectivity for monobromination (>99%) and yield (up to 97.3%) compared to traditional intermittent bromination, which typically yields 90.7% with 2.38% side product formation.
Chlorination to Introduce the 4-Chloro Substituent
Coupling of 2-Bromo-4-Chlorophenol with Piperidine
The next key step involves the nucleophilic substitution of the halogenated phenol derivative with piperidine to form the piperidinylmethyl ether linkage.
- Reaction Conditions : Typically performed in polar aprotic solvents such as DMF or DMSO.
- Base : Potassium carbonate or similar bases are used to deprotonate the phenol and facilitate nucleophilic attack.
- Temperature : Reflux or elevated temperatures (80-110 °C) under stirring for 5-15 hours to ensure complete reaction.
- Workup : Cooling, quenching with water and ammonia to adjust pH (10.0-11.5), followed by extraction and purification.
This method aligns with the synthesis of related compounds such as 2-chloro-4-(piperidylmethyl)pyridine, indicating the feasibility of similar coupling chemistry for 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine.
Conversion to Hydrochloride Salt
The final step involves converting the free base piperidine derivative into its hydrochloride salt:
Summary of Preparation Methodology
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1. Synthesis of 2-Bromo-4-chlorophenol | Continuous bromination of p-cresol followed by chlorination | Continuous bromination at low temperature; chlorination with POCl3 or SO2Cl2 at 80-110 °C |
| 2. Coupling with piperidine | Nucleophilic substitution in polar aprotic solvent | DMF solvent, K2CO3 base, reflux 5-15 h |
| 3. Hydrochloride salt formation | Acid-base reaction to form hydrochloride salt | HCl gas or HCl solution in ethanol |
Research Findings and Advantages
- Continuous Bromination : Offers improved selectivity (>99%) and yield (~97%) compared to intermittent methods, reducing side products and reaction time.
- Controlled Chlorination : Enables selective introduction of chlorine substituent without over-chlorination or degradation.
- Efficient Coupling : Use of potassium carbonate in DMF facilitates high conversion to piperidine ether derivatives.
- Purification : Distillation and recrystallization yield high-purity intermediates and final product.
- Scalability : The continuous process and controlled conditions are amenable to scale-up for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Research
- Lead Compound Development : The compound serves as a lead structure in the development of new therapeutic agents due to its ability to interact with specific receptors and enzymes. Its unique piperidine ring and bromophenoxy substituent allow for targeted drug design aimed at modulating receptor activity or enzyme function .
2. Biological Studies
- Receptor Binding Studies : The compound has been utilized in studies involving receptor binding, particularly in the context of neurotransmitter systems such as serotonin and norepinephrine. Its ability to influence these pathways indicates potential applications in treating mood disorders.
- Enzyme Inhibition : Research indicates that 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride may inhibit certain enzymes, affecting metabolic processes and drug efficacy.
3. Antimicrobial Applications
- Antibacterial Activity : In vitro tests have demonstrated that the compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in infection treatment.
The following table summarizes the key biological activities reported for this compound:
| Activity | Description |
|---|---|
| Antidepressant Effects | Modulation of serotonin and norepinephrine levels in animal models, indicating potential use in mood disorders. |
| Antimicrobial Properties | Exhibits activity against specific bacterial strains, highlighting potential use in infection treatment. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting therapeutic implications for neurodegenerative diseases. |
Case Studies and Research Findings
1. Antidepressant Activity
Research has shown that administration of this compound led to significant improvements in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the brain, suggesting its potential as a therapeutic agent for depression .
2. Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an antimicrobial agent.
3. Neuroprotective Effects
Studies indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to its ability to enhance antioxidant enzyme activity, suggesting therapeutic implications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of structurally related piperidine hydrochlorides:
Key Observations:
- Fluorine (e.g., in ) reduces steric bulk while maintaining electronegativity, which may improve selectivity in target interactions.
- Sulfonyl groups (e.g., in ) increase polarity, impacting solubility and pharmacokinetics.
- Positional Isomerism: The placement of substituents (e.g., bromo on phenoxy vs. phenyl rings ) can significantly affect biological activity due to spatial orientation differences.
Pharmacological and Toxicological Insights
- 4-(Diphenylmethoxy)piperidine Hydrochloride: No acute toxicity data are reported, but regulatory references (e.g., EPA, EFSA) suggest it is subject to standard chemical safety protocols .
- However, ecological impact studies are lacking .
Environmental and Regulatory Considerations
- Most compounds lack comprehensive environmental fate data. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride’s ecological effects are labeled "unknown" .
- Regulatory compliance (e.g., IECSC, ATSDR) is noted for some derivatives, emphasizing adherence to chemical safety standards .
Biological Activity
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromo-chloro phenoxy group, which contributes to its unique biological activity. The molecular formula is , and its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate neurotransmitter systems or inhibit certain enzymatic pathways, leading to various physiological effects.
Potential Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, affecting drug metabolism and efficacy.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
| Activity | Description |
|---|---|
| Antidepressant Effects | Modulation of serotonin and norepinephrine levels in animal models. |
| Antimicrobial Properties | Exhibits activity against specific bacterial strains, indicating potential use in infection treatment. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that administration of this compound led to significant improvements in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the brain, suggesting potential as a therapeutic agent for depression.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an antimicrobial agent.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to its ability to enhance antioxidant enzyme activity, suggesting therapeutic implications for neurodegenerative diseases.
Q & A
Basic Research Question
- NMR : Use - and -NMR to confirm the presence of the bromo-chlorophenoxy group (e.g., aromatic protons at δ 6.8–7.5 ppm) and piperidine backbone (e.g., methylene protons at δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 348.97 for CHBrClNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>98%) and monitor degradation products .
What strategies are recommended for resolving contradictory data in toxicity assessments?
Advanced Research Question
Contradictions in toxicity data (e.g., acute oral LD) may arise from variations in test models or impurities. To address this:
- Standardized protocols : Follow OECD Guidelines 423 (Acute Oral Toxicity) with controlled purity (>95%) to minimize batch variability .
- In silico modeling : Use tools like EPA’s TEST to predict toxicity endpoints and cross-validate experimental results .
- Meta-analysis : Compare data from multiple sources (e.g., PubChem, NIST) to identify outliers and establish consensus values .
How can computational methods aid in understanding the compound’s reaction mechanisms?
Advanced Research Question
- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways, such as the energy barriers for phenoxy-methylation or piperidine ring interactions .
- Transition state analysis : Identify intermediates using Gaussian 16 to optimize synthetic routes and reduce side products .
- Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation in DMF vs. THF) to refine experimental conditions .
What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?
Advanced Research Question
- Scaffold modification : Synthesize analogs by replacing bromo/chloro substituents with fluoro or methoxy groups to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., phenoxy-methyl group for receptor affinity) .
- Enzymatic assays : Test inhibitory activity against targets like kinases or GPCRs to correlate structural changes with functional outcomes .
How can stability issues in aqueous solutions be mitigated during formulation studies?
Advanced Research Question
- pH optimization : Conduct stability trials at pH 3–5 (using citrate buffers) to minimize hydrolysis of the phenoxy-methyl group .
- Lyophilization : Prepare hydrochloride salt forms for enhanced solubility and shelf-life in lyophilized formulations .
- Degradation profiling : Use LC-MS to identify degradation products (e.g., dehalogenated derivatives) and adjust storage conditions (e.g., inert atmosphere, -20°C) .
What methodologies are recommended for environmental impact assessments?
Basic Research Question
- Biodegradation studies : Use OECD 301B (Ready Biodegradability Test) to evaluate mineralization rates in soil/water systems .
- Ecotoxicology : Perform algae (OECD 201) and Daphnia magna (OECD 202) assays to determine EC values .
- Bioaccumulation modeling : Apply EPI Suite’s BCFBAF to estimate log -dependent accumulation risks .
How can researchers validate the compound’s interactions with biological targets?
Advanced Research Question
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., ) to receptors like serotonin transporters .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes at atomic resolution .
- In vivo imaging : Use fluorescently tagged analogs for real-time tracking in model organisms (e.g., zebrafish) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
